An In-depth Technical Guide to the Isomers of Hexan-2-one Oxime for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Isomers of Hexan-2-one Oxime for Researchers, Scientists, and Drug Development Professionals
Introduction to Hexan-2-one Oxime and its Isomerism
Hexan-2-one oxime, with the chemical formula C₆H₁₃NO, is a ketoxime formed from the reaction of hexan-2-one and hydroxylamine. The core of its stereochemistry lies in the carbon-nitrogen double bond (C=N), which, due to restricted rotation, gives rise to geometric isomerism.[1][2] The presence of two different alkyl substituents on the imine carbon—a methyl group and a butyl group—results in the existence of two distinct geometric isomers: (E) and (Z)-Hexan-2-one oxime.[2][3]
The nomenclature of these isomers is based on the Cahn-Ingold-Prelog priority rules applied to the groups attached to the C=N double bond. For Hexan-2-one oxime, the butyl group has a higher priority than the methyl group. The hydroxyl (-OH) group is compared to the lone pair on the nitrogen atom.
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(E) -Hexan-2-one oxime : The higher priority groups (butyl and hydroxyl) are on the opposite sides of the C=N double bond.
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(Z) -Hexan-2-one oxime : The higher priority groups (butyl and hydroxyl) are on the same side of the C=N double bond.
The stereochemical configuration of oximes can significantly influence their physical, chemical, and biological properties, a critical consideration in drug development where specific isomers may exhibit desired therapeutic effects while others may be inactive or even toxic.[4][5]
Caption: Geometric isomers of Hexan-2-one oxime.
Physicochemical Properties
Specific experimental data for the individual (E) and (Z) isomers of Hexan-2-one oxime are not available. The following table summarizes the computed physicochemical properties for the mixture of isomers.
| Property | Value | Source |
| Molecular Formula | C₆H₁₃NO | [6] |
| Molecular Weight | 115.17 g/mol | [6] |
| XLogP3 | 1.6 | [6] |
| Hydrogen Bond Donor Count | 1 | [6] |
| Hydrogen Bond Acceptor Count | 2 | [6] |
| Rotatable Bond Count | 3 | [6] |
| Exact Mass | 115.099714038 Da | [6] |
| Topological Polar Surface Area | 32.6 Ų | [6] |
| Heavy Atom Count | 8 | [6] |
| Complexity | 78.6 | [6] |
| Boiling Point (Predicted) | 505.42 K | [7] |
| Critical Pressure (Predicted) | 3079.57 kPa | [7] |
| Water Solubility (log10WS, Predicted) | -1.15 | [7] |
| Octanol/Water Partition Coefficient (logPoct/wat, Predicted) | 2.027 | [7] |
Experimental Protocols
General Synthesis of Hexan-2-one Oxime (Mixture of Isomers)
The standard method for synthesizing oximes involves the condensation reaction of a ketone with hydroxylamine, typically in the presence of a base.[8] This procedure generally yields a mixture of (E) and (Z) isomers.
Materials:
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Hexan-2-one
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Hydroxylamine hydrochloride (NH₂OH·HCl)
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Sodium acetate or other suitable base
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Ethanol
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Water
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Dichloromethane or other suitable extraction solvent
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Anhydrous magnesium sulfate
Procedure:
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Dissolve hydroxylamine hydrochloride in a minimal amount of water.
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Add a solution of sodium acetate in water to the hydroxylamine hydrochloride solution.
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To this aqueous solution, add a solution of Hexan-2-one in ethanol.
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The reaction mixture is typically stirred at room temperature or gently heated for several hours until the reaction is complete (monitored by TLC).
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After completion, the reaction mixture is cooled, and the product is extracted with an organic solvent like dichloromethane.
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The organic layer is washed with water, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude Hexan-2-one oxime as a mixture of (E) and (Z) isomers.
General Methodologies for Isomer Separation
The separation of (E) and (Z) oxime isomers can be challenging due to their similar physical properties. Common laboratory techniques include:
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Fractional Crystallization: This method relies on slight differences in the solubility of the isomers in a particular solvent system. By carefully controlling the temperature and solvent composition, one isomer may preferentially crystallize out of the solution.
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Column Chromatography: This is a widely used technique for separating isomers.[8] A suitable stationary phase (e.g., silica gel) and a mobile phase with optimized polarity are chosen to achieve differential elution of the (E) and (Z) isomers.
Spectroscopic Characterization of Isomers
Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for distinguishing between (E) and (Z) isomers of oximes.
¹H and ¹³C NMR Spectroscopy
The chemical shifts of the protons and carbons α to the C=N bond are particularly sensitive to the stereochemistry of the oxime.
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¹H NMR: The chemical shift of the protons on the carbon atom α to the C=N bond will differ between the (E) and (Z) isomers. Generally, the α-protons that are syn to the hydroxyl group are deshielded and appear at a lower field compared to the α-protons that are anti to the hydroxyl group.
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¹³C NMR: The chemical shift of the carbon atom α to the C=N bond is also diagnostic. The α-carbon syn to the hydroxyl group is typically shielded and resonates at a higher field (lower ppm) compared to the α-carbon anti to the hydroxyl group.[9]
Expected ¹H and ¹³C NMR Chemical Shift Differences for Hexan-2-one Oxime Isomers:
| Isomer | α-Methyl Group (C1) | α-Methylene Group (C3) |
| ¹H NMR | ¹³C NMR | |
| (E) -Hexan-2-one oxime (OH is anti to methyl) | Lower Field | Higher Field |
| (Z) -Hexan-2-one oxime (OH is syn to methyl) | Higher Field | Lower Field |
Infrared (IR) Spectroscopy
IR spectroscopy can provide information about the functional groups present in the molecule. The C=N stretching vibration in oximes typically appears in the region of 1620-1690 cm⁻¹. While the IR spectra of the (E) and (Z) isomers are often very similar, subtle differences in the fingerprint region may be observed.
Workflow for Isomer Synthesis, Separation, and Characterization
Caption: General workflow for the synthesis and analysis of Hexan-2-one oxime isomers.
Relevance in Drug Development
The stereochemistry of a molecule is a critical determinant of its biological activity. Different isomers can interact differently with chiral biological targets such as enzymes and receptors, leading to variations in efficacy, metabolism, and toxicity.[4] While no specific biological activities for the isomers of Hexan-2-one oxime have been reported, the oxime functional group is present in various biologically active compounds, exhibiting antimicrobial, anti-inflammatory, and other therapeutic properties.[5][10] Therefore, the isolation and individual biological evaluation of the (E) and (Z) isomers of Hexan-2-one oxime and its derivatives are essential steps in any drug discovery and development program.
Conclusion and Future Directions
Hexan-2-one oxime exists as a pair of (E) and (Z) geometric isomers due to the restricted rotation around the C=N double bond. While general methods for the synthesis, separation, and characterization of oxime isomers are well-established, specific experimental data for the individual isomers of Hexan-2-one oxime are currently lacking in the scientific literature.
For researchers and professionals in drug development, it is imperative to recognize the potential for significant differences in the biological profiles of these isomers. Future research should focus on the following areas:
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Development of efficient and scalable methods for the selective synthesis or separation of the individual (E) and (Z) isomers of Hexan-2-one oxime.
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Comprehensive spectroscopic and crystallographic characterization of the pure isomers to unequivocally determine their structures.
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In-depth evaluation of the biological activities of each isomer, including their pharmacological and toxicological profiles.
Such studies will be crucial for unlocking the full potential of Hexan-2-one oxime and its derivatives in medicinal chemistry and materials science.
References
- 1. dalalinstitute.com [dalalinstitute.com]
- 2. adichemistry.com [adichemistry.com]
- 3. doubtnut.com [doubtnut.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Hexan-2-one oxime | C6H13NO | CID 96415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Hexanone oxime (CAS 5577-48-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. arpgweb.com [arpgweb.com]
